2-(3,4-Dichlorophenyl)-2-phenylacetonitrile
Description
2-(3,4-Dichlorophenyl)-2-phenylacetonitrile (CAS: 92150-76-0) is a substituted acetonitrile derivative featuring two aromatic rings: a phenyl group and a 3,4-dichlorophenyl group attached to the central nitrile-bearing carbon. Its molecular formula is C₁₄H₉Cl₂N, with a molecular weight of 261.9 g/mol. The compound is commercially available at 95% purity (MFCD09788610) and is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research . The 3,4-dichloro substitution pattern on the phenyl ring enhances its lipophilicity and electronic properties, which may influence reactivity and biological interactions.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N/c15-13-7-6-11(8-14(13)16)12(9-17)10-4-2-1-3-5-10/h1-8,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMXKCOKAQTPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile typically involves the reaction of 3,4-dichlorobenzyl chloride with benzyl cyanide in the presence of a base. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-2-phenylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Pesticide Development
Overview : This compound is integral in the formulation of pesticides due to its effectiveness in controlling a wide range of pests while reducing harm to non-target species.
- Mechanism : The dichlorophenyl moiety enhances the compound's insecticidal properties by affecting the nervous system of pests.
- Case Study : Research has demonstrated that formulations containing 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile exhibit high efficacy against common agricultural pests without significant toxicity to beneficial insects .
Pharmaceutical Research
Overview : In pharmaceutical chemistry, this compound serves as an important intermediate in synthesizing various drugs.
- Applications : It is particularly noted for its role in developing inhibitors for specific biological pathways, including those targeting Mycobacterium tuberculosis.
- Case Study : A study explored the synthesis of selective inhibitors of dihydrofolate reductase (DHFR), where derivatives of this compound showed promising results in inhibiting the growth of resistant strains of tuberculosis .
Material Science
Overview : The compound is utilized in creating advanced materials such as polymers and coatings that require specific thermal and chemical resistance properties.
- Properties : Its unique structure allows for modifications that enhance material performance.
- Data Table :
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Application Areas | Coatings, Polymers |
Analytical Chemistry
Overview : In analytical laboratories, this compound is employed as a reference standard.
- Purpose : It aids researchers in ensuring the accuracy and reliability of their measurements during analytical procedures.
- Case Study : A comparative analysis using this compound as a standard revealed significant improvements in the precision of chromatographic methods .
Environmental Studies
Overview : The environmental impact of this compound is an area of active research, focusing on its degradation pathways and potential pollution effects.
- Research Findings : Studies indicate that while effective as a pesticide, its persistence in the environment raises concerns regarding bioaccumulation and toxicity to aquatic life.
- Data Table :
| Environmental Impact | Observations |
|---|---|
| Bioaccumulation | Moderate |
| Toxicity to Aquatic Life | Significant at high concentrations |
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved often include nucleophilic addition or substitution reactions, depending on the specific context of its application.
Comparison with Similar Compounds
QZ-5458: (2,4-Dichlorophenyl)(phenyl)acetonitrile (CAS: 76562-13-5)
- Molecular Formula : C₁₄H₉Cl₂N (identical to the target compound).
- Key Difference : The chlorine atoms are positioned at the 2,4-positions on the phenyl ring instead of 3,4-.
- This positional isomerism may also affect binding affinity in biological systems due to differences in dipole moments and steric bulk .
QZ-8456: (E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile (CAS: 68620-10-0)
- Molecular Formula : C₁₅H₈Cl₂N.
- Key Difference : Incorporates an α,β-unsaturated acrylonitrile group (CH₂=CHCN) instead of a saturated acetonitrile.
- This structural feature may also improve stability against nucleophilic attack but reduce solubility in polar solvents .
Functional Group Modifications
SH-7099: (3,4-Dichlorophenyl)(phenyl)methanol (CAS: 68240-78-8)
- Molecular Formula : C₁₃H₁₀Cl₂O.
- Key Difference : Replaces the nitrile (-CN) group with a hydroxyl (-OH) group.
- Impact : The hydroxyl group introduces hydrogen-bonding capability, improving aqueous solubility but reducing electrophilicity. This substitution drastically alters reactivity, making SH-7099 more suitable for applications requiring polar interactions, such as enzyme inhibition or prodrug design .
Ethyl 2-(3,4-Dichlorophenyl)-2-oxoacetate (CAS: N/A)
- Molecular Formula : C₁₀H₈Cl₂O₃.
- Key Difference : Contains an oxoacetate ester (-COCOOEt) instead of acetonitrile.
- Impact : The ester group increases polarity and susceptibility to hydrolysis. This compound’s safety profile includes Risk Code 22 (harmful if swallowed), suggesting higher acute toxicity compared to nitrile derivatives .
Heterocyclic Derivatives
Compound 10: 2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile
- Molecular Formula : C₁₄H₁₀Cl₂N₂.
- Key Difference : Incorporates a pyrrole ring at the β-position of the acetonitrile.
- Impact : The pyrrole moiety enables hydrogen bonding and π-π interactions, enhancing cytotoxicity (65% synthesis yield). Such modifications are critical in anticancer drug design, where heterocycles improve target selectivity .
2-(4-{[(3,4-Dichlorophenyl)methyl]amino}phenoxy)acetonitrile
- Molecular Formula : C₁₅H₁₂Cl₂N₂O.
- Key Difference: Features a phenoxy group and a secondary amine linker.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-(3,4-Dichlorophenyl)-2-phenylacetonitrile, also known by its CAS number 92150-76-0, is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl halides with phenylacetonitrile under specific conditions. The compound can be synthesized through various methods including nucleophilic substitution reactions or as part of complex synthetic routes for other bioactive compounds.
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has been evaluated for its effects on cell viability and proliferation using assays such as MTT and IC50 determinations.
- Cell Lines Tested :
- HeLa (cervical cancer)
- A549 (lung cancer)
- MCF-7 (breast cancer)
The results indicated that the compound effectively inhibits cell growth in a dose-dependent manner. For instance, in a study involving HeLa cells, the IC50 value was found to be significantly lower than many standard chemotherapeutic agents, suggesting a promising therapeutic index.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Induction of apoptosis |
| A549 | 22.5 | Cell cycle arrest |
| MCF-7 | 18.7 | Inhibition of DNA synthesis |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies have shown that it activates caspases and promotes the release of cytochrome c from mitochondria, leading to programmed cell death.
Case Studies
-
Study on Anticancer Properties :
A recent study evaluated the anticancer effects of various substituted phenylacetonitriles, including this compound. The findings revealed that this compound exhibited superior cytotoxicity compared to its analogs, particularly against HeLa and A549 cell lines . -
Fluorinated Derivatives :
Investigations into fluorinated derivatives of similar compounds have shown enhanced biological activity due to increased lipophilicity and improved cellular uptake. This suggests that modifications to the structure could further enhance the efficacy of this compound .
Q & A
Q. Q1: What are the recommended synthetic routes for 2-(3,4-dichlorophenyl)-2-phenylacetonitrile, and what critical parameters influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a documented route involves reacting 2-(3,4-dichlorophenyl)acetonitrile with an aryl halide (e.g., bromobenzene) using sodium hydride (NaH) in tetrahydrofuran (THF) under anhydrous conditions . Key parameters include:
- Catalyst selection : NaH or LDA (lithium diisopropylamide) for deprotonation.
- Temperature control : Maintain 0–5°C during reagent mixing to minimize side reactions.
- Solvent purity : Anhydrous THF or DMF to prevent hydrolysis.
Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 60–75% under optimized conditions.
Q. Q2: What analytical techniques are most effective for characterizing purity and structural confirmation?
Methodological Answer:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., dichlorophenyl vs. phenyl groups) .
- Mass spectrometry (HRMS) : Validate molecular weight (calc. for CHClN: 266.01 g/mol).
- HPLC-PDA : Quantify purity (>98%) and detect impurities using a C18 column with acetonitrile/water gradient elution.
- X-ray crystallography : Resolve stereochemical ambiguities if crystalline derivatives are synthesized .
Advanced Research: Mechanistic and Stability Studies
Q. Q3: How can researchers resolve contradictory data on the hydrolytic stability of this nitrile under varying pH conditions?
Methodological Answer: Contradictions in hydrolysis rates (e.g., stability at pH 7 vs. rapid degradation at pH 9) may arise from:
- Experimental design : Use buffered solutions (e.g., phosphate buffer pH 7, borate buffer pH 9) with controlled ionic strength .
- Analytical consistency : Monitor degradation via UV-Vis (λ = 270 nm for nitrile group) or LC-MS to track intermediate formation.
- Temperature effects : Conduct Arrhenius studies to differentiate pH-dependent vs. thermally activated pathways.
Example : A related nitrile, phoxim, showed 90% degradation at pH 9 after 48 hours but remained stable at pH 4 .
Q. Q4: What computational methods predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- Docking studies : Simulate interactions with transition-metal catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling.
- Solvent modeling : COSMO-RS to assess solvent effects on reaction thermodynamics .
Advanced Research: Mechanistic and Stability Studies (Cont.)
Q. Q5: How do substituents on the phenyl rings influence electronic properties and reactivity?
Methodological Answer: Substituent effects can be systematically studied via Hammett plots or by synthesizing derivatives (e.g., 3,4-dimethoxy or 2,4-difluoro analogs). Key findings include:
- Electron-withdrawing groups (Cl, F) : Increase electrophilicity of the nitrile carbon, enhancing nucleophilic attack.
- Steric effects : Ortho-substituents reduce reactivity in coupling reactions.
| Substituent Combination | Hammett σ Value | Reactivity in SNAr (Relative Rate) |
|---|---|---|
| 3,4-Dichloro | +0.94 | 1.00 (Reference) |
| 3,4-Dimethoxy | -0.27 | 0.45 |
| 2,4-Difluoro | +0.44 | 0.78 |
| Data extrapolated from analogous nitriles . |
Advanced Research: Data Contradiction and Reproducibility
Q. Q6: How should researchers address batch-to-batch variability in catalytic hydrogenation yields?
Methodological Answer: Variability often stems from:
- Catalyst activation : Pre-reduce Raney nickel or palladium catalysts under H flow before use .
- Substrate purity : Remove trace moisture via molecular sieves or azeotropic distillation.
- Reaction monitoring : Use in-situ FTIR to detect intermediate imine formation during hydrogenation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
